molecular formula C7H6ClFO B1586898 4-Chloro-2-fluorobenzyl alcohol CAS No. 56456-49-6

4-Chloro-2-fluorobenzyl alcohol

Cat. No. B1586898
CAS RN: 56456-49-6
M. Wt: 160.57 g/mol
InChI Key: XUZRWKWJKDCQNA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzyl alcohol is a chemical compound with the IUPAC name (4-chloro-2-fluorophenyl)methanol . It has a molecular weight of 160.58 and is typically a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluorobenzyl alcohol involves a two-step procedure. The first step involves the reaction of 4-chloro-2-fluorobenzaldehyde with sodium borohydride (NaBH4) in methyl alcohol (CH3OH) at 0° C . The reaction mixture is stirred at room temperature for 1 hour. After the starting material is consumed, the reaction mixture is quenched with ice, and the volatiles are evaporated under reduced pressure . The residue is then diluted with water and extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude material is purified by column chromatography to yield the corresponding alcohol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzyl alcohol is represented by the InChI code 1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methanol group .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzyl alcohol is a solid at room temperature . It has a molecular weight of 160.58 and a density of 1.344g/cm3 . The compound has a boiling point of 227.6ºC at 760mmHg .

Scientific Research Applications

Eco-Friendly Synthesis

4-Chloro-2-fluorobenzyl alcohol is utilized in eco-friendly synthesis processes. For instance, Saharan and Joshi (2016) reported the biotransformation synthesis of halo-substituted benzyl alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using Baker’s yeast. This approach emphasizes sustainable and environmentally friendly methods in chemical synthesis (Saharan & Joshi, 2016).

In Chemical Derivative Synthesis

4-Chloro-2-fluorobenzyl alcohol plays a role in the synthesis of chemical derivatives. Hida et al. (1995) demonstrated its use in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives. This highlights its importance as a precursor in the synthesis of complex organic compounds (Hida, Beney, Robert, & Luu-Duc, 1995).

Radiochemical Applications

The compound is also significant in radiochemical applications. Iwata et al. (2000) developed a method for preparing 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride, which is crucial in the field of nuclear medicine and imaging (Iwata et al., 2000).

Metabolic Fate Studies

In the context of pharmacology and toxicology, the metabolic fate of 4-Chloro-2-fluorobenzyl alcohol has been studied. Blackledge, Nicholson, and Wilson (2003) investigated its metabolism in rats, which is crucial for understanding its behavior in biological systems (Blackledge, Nicholson, & Wilson, 2003).

Catalysis in Aryl-Alcohol Oxidase

This compound is important in studying the catalysis mechanism in aryl-alcohol oxidase. Ferreira et al. (2015) explored the role of aromatic stacking interactions in aryl-alcohol oxidase using 3-fluorobenzyl alcohols. Understanding these mechanisms is vital for applications in biocatalysis and enzymology (Ferreira et al., 2015).

Protecting Group in Organic Synthesis

Crich, Li, and Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group. This demonstrates the utility of fluorobenzyl derivatives as protecting groups in complex organic synthesis (Crich, Li, & Shirai, 2009).

Safety And Hazards

4-Chloro-2-fluorobenzyl alcohol is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZRWKWJKDCQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378591
Record name 4-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzyl alcohol

CAS RN

56456-49-6
Record name 4-Chloro-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-fluorophenyl)methanol
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Synthesis routes and methods

Procedure details

First, 25 g of 4-chloro-2-fluorobenzaldehyde was dissolved in a mixed solvent consisting of 250 ml of 1,4-dioxane and 25 ml of methanol, to which 2.4 g of sodium borohydride was added under ice cooling, and the mixture was stirred for 30 minutes. After completion of the reaction, a small amount of diluted aqueous hydrochloric acid was added, and the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried, and concentrated. The residue was subjected to silica gel column chromatography, which afforded 25 g of 4-chloro-2-fluorobenzyl alcohol.
Quantity
25 g
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reactant
Reaction Step One
Quantity
250 mL
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reactant
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2.4 g
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluorobenzyl alcohol
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4-Chloro-2-fluorobenzyl alcohol
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4-Chloro-2-fluorobenzyl alcohol
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4-Chloro-2-fluorobenzyl alcohol
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4-Chloro-2-fluorobenzyl alcohol
Reactant of Route 6
4-Chloro-2-fluorobenzyl alcohol

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